
3(2H)-Pyridazinone, 4,5-dihydro-4-hydroxy-6-(p-hydroxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is primarily composed of silver (Ag) and cobalt (Co), with a molecular formula of Ag253Co33H2O . The high silver content in AG 253 contributes to its distinctive characteristics, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AG 253 typically involves the reaction of silver nitrate (AgNO3) with cobalt salts under controlled conditions. One common method includes dissolving silver nitrate in nitric acid and then adding cobalt chloride (CoCl2) to the solution. The reaction is carried out at a specific temperature and pH to ensure the formation of AG 253. The resulting compound is then purified through filtration and recrystallization .
Industrial Production Methods
Industrial production of AG 253 follows a similar approach but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the compound. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. The final product is subjected to rigorous quality control tests to ensure it meets industry standards .
化学反応の分析
Types of Reactions
AG 253 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of silver and cobalt, which exhibit distinct chemical behaviors.
Common Reagents and Conditions
Oxidation: AG 253 can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of AG 253 can be achieved using reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4).
Substitution: AG 253 can undergo substitution reactions with halides such as chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions include silver oxide, cobalt oxide, metallic silver, metallic cobalt, and various silver and cobalt halides. These products have significant applications in different fields, including catalysis, electronics, and materials science .
科学的研究の応用
AG 253 has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: AG 253 is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: In biological research, AG 253 is utilized for its antimicrobial properties.
Industry: In the industrial sector, AG 253 is used in the production of conductive inks and coatings.
作用機序
The mechanism of action of AG 253 primarily involves the release of silver ions (Ag+) and cobalt ions (Co2+). These ions interact with various molecular targets and pathways, leading to their observed effects.
類似化合物との比較
AG 253 can be compared with other silver and cobalt compounds to highlight its uniqueness. Some similar compounds include:
Silver Nitrate (AgNO3): Silver nitrate is a widely used silver compound with strong antimicrobial properties.
Cobalt Chloride (CoCl2): Cobalt chloride is commonly used in various industrial applications.
Silver Oxide (Ag2O): Silver oxide is another silver compound with significant applications in catalysis and electronics.
特性
CAS番号 |
33048-53-2 |
|---|---|
分子式 |
C17H24ClN3O4 |
分子量 |
369.8 g/mol |
IUPAC名 |
5-hydroxy-3-(4-hydroxyphenyl)-5-methyl-1-(2-morpholin-4-ylethyl)-4H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C17H23N3O4.ClH/c1-17(23)12-15(13-2-4-14(21)5-3-13)18-20(16(17)22)7-6-19-8-10-24-11-9-19;/h2-5,21,23H,6-12H2,1H3;1H |
InChIキー |
MMTGSIBSLHBKDH-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=NN(C1=O)CCN2CCOCC2)C3=CC=C(C=C3)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


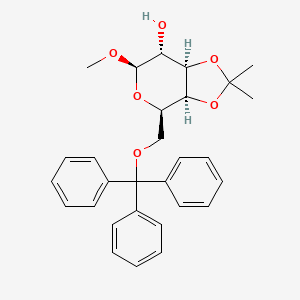
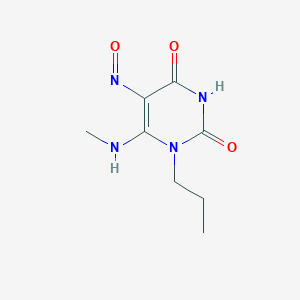
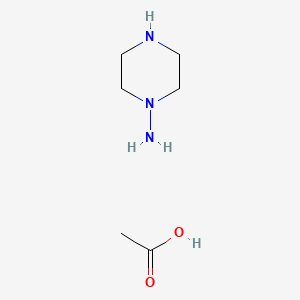
![rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone](/img/structure/B13825112.png)
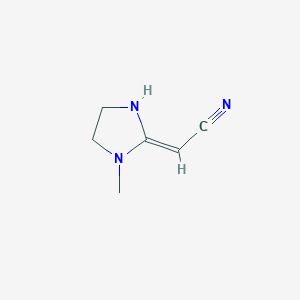
![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13825121.png)
![[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13825133.png)

![3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13825138.png)
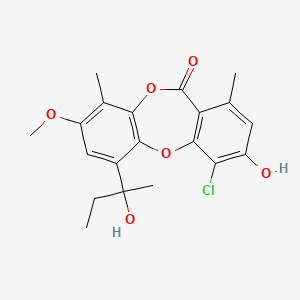
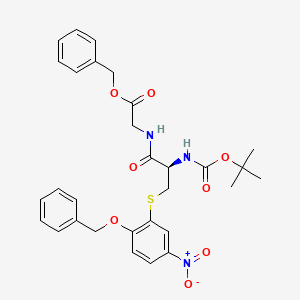

![1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)](/img/structure/B13825157.png)

